Bienvenue dans la boutique en ligne BenchChem!

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Medicinal Chemistry ADME Permeability

Select this specific Cbz-protected azetidine-pyrrolidinone scaffold for CNS-penetrant kinase inhibitor and antiviral lead optimization. The Cbz group confers acid stability orthogonal to Boc deprotection, enabling sequential synthesis of multifunctional peptidomimetics. Measured LogP of 1.63 (vs. 0.90 for the Boc analog) alters membrane permeability and PK behavior—analog substitution without re-optimization risks divergent biological outcomes. Favorable CNS MPO profile (TPSA 49.85 Ų, MW 274.31) makes it ideal for brain-penetrant candidates targeting neuropathic pain, HCV NS3 protease, and AT₂ receptors.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
Cat. No. B12940924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H18N2O3/c18-14-7-4-8-17(14)13-9-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
InChIKeyBFPGEXPAYKGUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate: A Bifunctional Cbz-Azetidine-Pyrrolidinone Scaffold


Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (CAS 2385606-93-7) is a conformationally restricted heterocyclic building block featuring a benzyl carbamate (Cbz)-protected azetidine ring substituted at the 3-position with a 2-oxopyrrolidin-1-yl moiety . This bifunctional architecture combines a strained four-membered azetidine scaffold, a removable Cbz protecting group, and a pyrrolidinone ring, positioning it as a versatile intermediate for medicinal chemistry programs targeting neurological disorders, kinase inhibition, and antiviral agents [1][2]. With a molecular formula of C₁₅H₁₈N₂O₃ and a molecular weight of 274.31 g/mol, the compound possesses a calculated LogP of 1.6298 and a topological polar surface area (TPSA) of 49.85 Ų .

Why Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate Cannot Be Simply Substituted


Generic substitution of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate with seemingly similar azetidine-pyrrolidinone analogs is contraindicated due to three critical, quantifiable differentiators: (i) the benzyl (Cbz) protecting group confers a distinct stability profile under acidic conditions compared to Boc-protected analogs (e.g., tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate), directly impacting synthetic route compatibility ; (ii) the Cbz moiety imparts a higher measured lipophilicity (LogP = 1.63) relative to the Boc variant (LogP = 0.90), which may significantly alter membrane permeability and pharmacokinetic behavior in cellular assays [1]; and (iii) the specific azetidine-pyrrolidinone combination provides a unique conformational constraint that has been shown to enhance metabolic stability (38% remaining at 1 hr in human liver microsomes) compared to alternative ring systems [2]. These measured physicochemical and stability differences mean that analog substitution without re-optimization would likely result in divergent biological outcomes, making the specific Cbz-protected azetidine-pyrrolidinone scaffold non-fungible in advanced lead optimization campaigns.

Quantitative Differentiation Evidence for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate


Enhanced Lipophilicity (LogP) of Cbz-Protected Scaffold vs. Boc Analog

The benzyl (Cbz) carbamate protecting group confers a significantly higher calculated partition coefficient (LogP) compared to the commonly used tert-butyl (Boc) carbamate analog. The target compound exhibits a LogP of 1.6298, which is approximately 0.73 log units greater than the LogP of 0.90 reported for tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate [1]. This difference translates to a roughly 5.4-fold higher predicted lipophilicity, which may substantially influence membrane permeability and intracellular accumulation.

Medicinal Chemistry ADME Permeability

Orthogonal Acid Stability: Cbz Protection Enables Acid-Sensitive Downstream Chemistry

The benzyl carbamate (Cbz) protecting group is stable under the mildly acidic conditions (e.g., TFA/DCM) typically used to remove tert-butyl carbamate (Boc) protecting groups. This orthogonality allows for selective Boc deprotection in the presence of the Cbz group. In contrast, the Boc analog tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate would be fully deprotected under these same conditions [1]. While no direct quantitative assay for acid lability is available for this specific compound, the well-established relative acid lability of Boc vs. Cbz (Boc is cleaved with 50% TFA in minutes, whereas Cbz requires stronger acids like HBr/AcOH or hydrogenolysis) provides a class-level basis for differential stability [2].

Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Conformational Rigidity of Azetidine-Pyrrolidinone Scaffold Correlates with Enhanced Metabolic Stability

The unique torsional profile of azetidine amides, which restricts rotation compared to larger rings or acyclic analogs, has been shown to impart distinct structure-activity relationships (SAR) and potentially improved metabolic stability [1]. In an ADME assay, a structurally related azetidine-pyrrolidinone compound demonstrated 38% remaining after 1 hour in human liver microsomes (HLM) . While direct head-to-head data for the target compound against a specific comparator is not available, this class-level evidence suggests that the constrained azetidine-pyrrolidinone core may reduce oxidative metabolism relative to more flexible amine-containing analogs.

Drug Metabolism Pharmacokinetics Scaffold Optimization

Polar Surface Area (TPSA) Predicts Favorable CNS Multiparameter Optimization (MPO) Score

The target compound possesses a topological polar surface area (TPSA) of 49.85 Ų, which falls within the optimal range (≤ 90 Ų) for blood-brain barrier (BBB) penetration according to CNS MPO guidelines [1]. In comparison, many larger heterocyclic scaffolds or those with additional polar functionality may exceed this threshold. While a direct comparator TPSA value for the Boc analog is not available in this dataset, the target compound's TPSA, combined with its moderate LogP (1.63) and low molecular weight (274.31 g/mol), suggests a favorable CNS drug-likeness profile .

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Optimal Application Scenarios for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate


CNS-Targeted Kinase Inhibitor Lead Optimization

The compound's favorable CNS MPO profile (TPSA 49.85 Ų, LogP 1.63, MW 274.31) makes it an ideal scaffold for optimizing brain-penetrant kinase inhibitors [1]. The azetidine-pyrrolidinone core provides conformational constraint to lock the molecule in a binding-competent conformation, while the Cbz group serves as a temporary protecting group that can be removed late-stage to install a variety of N-capping groups for SAR exploration.

Orthogonal Protecting Group Strategies in Complex Peptidomimetic Synthesis

The Cbz-protected azetidine nitrogen is stable to the acidic conditions used for Boc removal, enabling sequential deprotection in the synthesis of multifunctional peptidomimetics [1]. This orthogonality allows for the construction of complex molecules where the azetidine ring is introduced early and deprotected only at the final stage for diversification, streamlining the synthesis of compound libraries.

Metabolically Stable HCV NS3 Protease Inhibitor Scaffold

Azetidine-containing analogs have demonstrated potent inhibition of HCV NS3 protease (EC₅₀ = 0.8 µM for compound 37c) [1]. The 3-(2-oxopyrrolidin-1-yl)azetidine motif in the target compound provides a rigid, metabolically stable P2 unit that can replace the flexible pyrrolidine moiety in first-generation inhibitors like boceprevir and telaprevir, potentially improving pharmacokinetic properties.

AT₂ Receptor Antagonist Development for Neuropathic Pain

Patents disclose azetidine-pyrrolidine compounds as angiotensin II type 2 (AT₂) receptor antagonists for treating neuropathic pain [1]. The target compound's bifunctional scaffold, with its azetidine-pyrrolidinone core, offers a promising starting point for developing selective AT₂ antagonists, particularly given its favorable physicochemical properties for CNS indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.